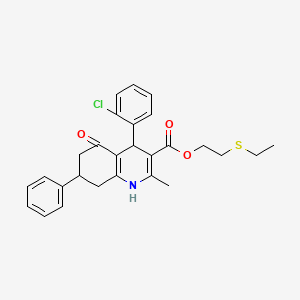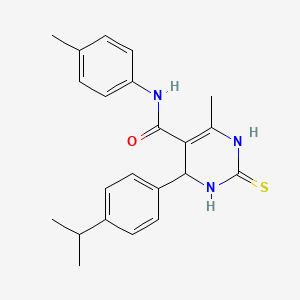![molecular formula C20H19ClFN3O2 B4955191 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4955191.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyrrolidine-2,5-dione ring substituted with a 4-fluorophenyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Pyrrolidine-2,5-dione Ring: The pyrrolidine-2,5-dione ring is synthesized by reacting 4-fluorobenzaldehyde with succinic anhydride in the presence of a base.
Coupling Reaction: The piperazine intermediate is then coupled with the pyrrolidine-2,5-dione intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent.
Biological Research: The compound is used in studies related to neurotransmitter receptors and their modulation.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting central nervous system disorders.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, thereby influencing mood and behavior. The compound may also interact with other molecular targets such as ion channels and transporters, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative with anxiolytic properties.
Aripiprazole: An antipsychotic agent with a piperazine moiety.
Uniqueness
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may contribute to its distinct pharmacological profile. The combination of these substituents can result in unique interactions with neurotransmitter receptors, potentially leading to novel therapeutic effects.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-14-1-5-16(6-2-14)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-7-3-15(22)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOMTYKCHCJYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B4955121.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate](/img/structure/B4955131.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4955139.png)
![N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)



![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![2-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B4955211.png)
